methyl 5-(pyrrolidin-2-yl)thiophene-3-carboxylate hydrochloride
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Overview
Description
Methyl 5-(pyrrolidin-2-yl)thiophene-3-carboxylate hydrochloride is a chemical compound that features a thiophene ring substituted with a pyrrolidinyl group and a carboxylate ester group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with thiophene-3-carboxylic acid or its derivatives.
Substitution Reaction: The thiophene ring undergoes a substitution reaction with pyrrolidine to introduce the pyrrolidinyl group at the 5-position.
Esterification: The carboxylic acid group is then esterified with methanol to form the methyl ester.
Acid Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production involves scaling up the above synthetic routes, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed on the pyrrolidinyl group or other functional groups present in the molecule.
Substitution: Substitution reactions can introduce different substituents onto the thiophene ring or the pyrrolidinyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced pyrrolidinyl derivatives.
Substitution Products: Various substituted thiophenes and pyrrolidines.
Scientific Research Applications
Chemistry: Methyl 5-(pyrrolidin-2-yl)thiophene-3-carboxylate hydrochloride is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. It may also serve as a lead compound for the development of new drugs.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of various diseases. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which methyl 5-(pyrrolidin-2-yl)thiophene-3-carboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets. The thiophene ring and pyrrolidinyl group can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Methyl 5-(pyrrolidin-2-yl)pyridine: Similar structure but with a pyridine ring instead of thiophene.
Methyl 5-(piperidin-2-yl)thiophene-3-carboxylate hydrochloride: Similar structure but with a piperidinyl group instead of pyrrolidinyl.
Uniqueness: Methyl 5-(pyrrolidin-2-yl)thiophene-3-carboxylate hydrochloride is unique due to its combination of a thiophene ring and a pyrrolidinyl group, which imparts distinct chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
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Properties
CAS No. |
2751611-61-5 |
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Molecular Formula |
C10H14ClNO2S |
Molecular Weight |
247.7 |
Purity |
95 |
Origin of Product |
United States |
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